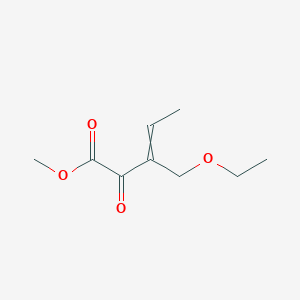
Nonadeca-10,13,16-trien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonadeca-10,13,16-trien-2-one is a chemical compound characterized by its unique structure, which includes a ketone functional group and three conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nonadeca-10,13,16-trien-2-one typically involves the use of long-chain alkenes and specific catalysts to facilitate the formation of the conjugated triene system. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often requiring rigorous purification steps such as distillation or chromatography.
化学反応の分析
Types of Reactions: Nonadeca-10,13,16-trien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) are used for addition reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
科学的研究の応用
Nonadeca-10,13,16-trien-2-one has been studied for its role as a trail-following pheromone in termites . This compound is secreted by the sternal gland of certain termite species and plays a crucial role in their communication and foraging behavior . Additionally, its unique structure makes it a valuable compound for studying conjugated systems and their reactivity in synthetic chemistry.
作用機序
The mechanism by which Nonadeca-10,13,16-trien-2-one exerts its effects as a pheromone involves its interaction with specific receptors in the termite’s antennae . The compound binds to these receptors, triggering a behavioral response that leads the termites to follow the trail marked by the pheromone . This interaction is highly specific and involves molecular recognition processes that are still being studied in detail.
類似化合物との比較
Nonadeca-10,13-dien-2-one: Another trail-following pheromone with a similar structure but fewer double bonds.
Dodeca-3,6,8-trien-1-ol: A trail-following pheromone in other termite species with a different functional group and chain length.
Uniqueness: Nonadeca-10,13,16-trien-2-one is unique due to its specific structure, which includes three conjugated double bonds and a ketone group. This combination of features makes it distinct from other pheromones and contributes to its specific biological activity .
特性
CAS番号 |
848123-81-9 |
|---|---|
分子式 |
C19H32O |
分子量 |
276.5 g/mol |
IUPAC名 |
nonadeca-10,13,16-trien-2-one |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3 |
InChIキー |
SMPVBSPHJSZMJJ-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
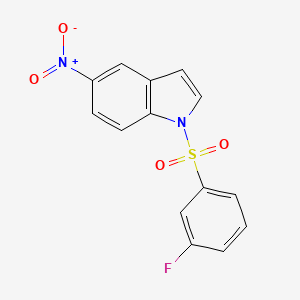
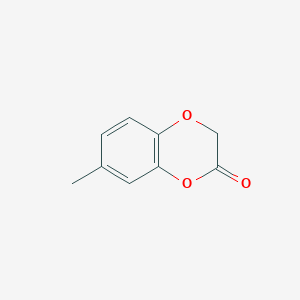
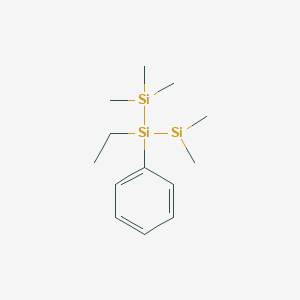
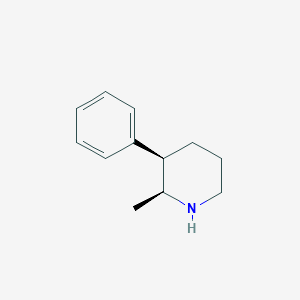
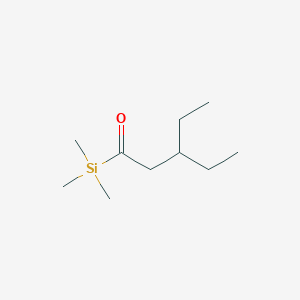
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
